3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine
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Overview
Description
3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is a complex organic compound belonging to the benzoxepine family. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with chloro, methoxy, and methylidene groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-methoxyphenyl)aniline: Shares the chloro and methoxy substituents but differs in the core structure.
5-(3-Chloro-5-ethoxy-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-di: Contains similar functional groups but has a different overall structure.
Uniqueness
3-Chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is unique due to its specific combination of functional groups and the benzoxepine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H21ClO2 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-4-methylidene-2-(4-methylphenyl)-5H-1-benzoxepine |
InChI |
InChI=1S/C25H21ClO2/c1-16-8-10-19(11-9-16)25-24(26)17(2)23(18-12-14-20(27-3)15-13-18)21-6-4-5-7-22(21)28-25/h4-15,23H,2H2,1,3H3 |
InChI Key |
YRGGHHJUEBPGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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